2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride typically involves the reaction of 2-(Hydroxymethyl)benzo[d]oxazole with thionyl chloride or oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the carbonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of hydroxymethyl groups to carbonyl chloride groups.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of carbonyl groups to alcohols or amines.
Sodium Borohydride (NaBH4): A milder reducing agent compared to LiAlH4.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride depends on its specific application. In pharmaceuticals, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzymes, receptors, or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the oxazole ring structure.
Benzo[d]oxazole-7-carbonyl chloride: Similar structure but without the hydroxymethyl group.
2-(Hydroxymethyl)oxazole: Contains an oxazole ring but with different substituents.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride is unique due to the presence of both the hydroxymethyl and carbonyl chloride functional groups. This combination allows for diverse chemical reactivity and the potential for various applications in different fields .
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-7-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(13)5-2-1-3-6-8(5)14-7(4-12)11-6/h1-3,12H,4H2 |
InChI Key |
FGCWDFVGMACOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CO)C(=O)Cl |
Origin of Product |
United States |
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